N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]but-2-ynamide
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Overview
Description
N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]but-2-ynamide is a compound that features a thiophene ring, a cyano group, and an amide linkage. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
The synthesis of N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]but-2-ynamide can be achieved through several methods. One common approach involves the reaction of 3-(5-cyanothiophen-2-yl)benzylamine with but-2-ynoic acid under appropriate reaction conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent at elevated temperatures . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring or the amide linkage are replaced with other groups.
Scientific Research Applications
N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]but-2-ynamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: It may be explored for its pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyano group and thiophene ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]but-2-ynamide can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Thiophene-2-carboxamide: A compound with similar structural features but different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
N-[[3-(5-cyanothiophen-2-yl)phenyl]methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS/c1-2-4-16(19)18-11-12-5-3-6-13(9-12)15-8-7-14(10-17)20-15/h3,5-9H,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAKFXMUUCBEGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC(=CC=C1)C2=CC=C(S2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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